molecular formula C22H24Cl2N4O2S B2754598 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216881-38-7

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2754598
CAS No.: 1216881-38-7
M. Wt: 479.42
InChI Key: VHGJDHQEBYBJGV-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets. It inhibits enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar compounds to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups that enhance its biological activity and its potential as a multi-targeted therapeutic agent.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S.ClH/c1-4-26(5-2)12-13-27(21(28)16-8-6-15(14-24)7-9-16)22-25-19-18(29-3)11-10-17(23)20(19)30-22;/h6-11H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJDHQEBYBJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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